6-methoxy-1-propylquinolinium iodide
Description
6-Methoxy-1-propylquinolinium iodide is a quaternary quinolinium derivative characterized by a methoxy group at the 6-position and a propyl chain at the 1-position of the quinoline core. The iodide counterion enhances solubility and stabilizes the cationic structure.
Properties
IUPAC Name |
6-methoxy-1-propylquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO.HI/c1-3-8-14-9-4-5-11-10-12(15-2)6-7-13(11)14;/h4-7,9-10H,3,8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHAKENVIGLOBZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between 6-methoxy-1-propylquinolinium iodide and its analogs:
Key Observations:
- Alkyl Chain Effects : The propyl chain enhances lipophilicity compared to methyl or hydroxypropyl groups, which could improve membrane permeability but reduce solubility relative to hydroxylated analogs .
- Counterion Role : Iodide ions stabilize the cationic structure and may facilitate interactions with biomolecules, as seen in indolium derivatives . Chloride analogs exhibit higher solubility but differ in bioactivity profiles .
Antimicrobial Activity:
- Target Compound: Likely exhibits antimicrobial activity based on quinolinium derivatives’ established roles. The propyl chain may enhance efficacy against Gram-positive bacteria compared to shorter alkyl chains .
- 1-(3-Hydroxypropyl)-2-methylquinolinium iodide: Demonstrates superior antimicrobial activity due to hydroxyl-driven solubility and bioavailability .
- Quinolinium chloride: Shows broader cytotoxicity, possibly due to chloride’s smaller ionic radius enabling deeper cellular penetration .
Stability and Reactivity
- Stability: Quaternary ammonium structures (e.g., indolium and quinolinium iodides) are generally stable in aqueous media. The iodide ion in this compound likely enhances stability compared to bromide or chloride analogs .
- Reactivity : Propyl chains may increase susceptibility to oxidative degradation compared to methyl groups, though this is offset by the methoxy group’s electron-donating effects .
Q & A
Basic: What are the common synthetic routes for 6-methoxy-1-propylquinolinium iodide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves quaternization of 6-methoxyquinoline with 1-iodopropane under reflux in anhydrous solvents like acetone or acetonitrile. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent polarity: Higher polarity solvents (e.g., DMF) may accelerate quaternization but increase iodide substitution risks .
- Stoichiometry: A 1:1.2 molar ratio of 6-methoxyquinoline to 1-iodopropane ensures excess alkylating agent for completeness.
Post-synthesis, purification via recrystallization (ethanol/water mixtures) removes unreacted precursors. Monitor yield and purity using TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., disappearance of quinoline C-1 proton at δ ~8.5 ppm) .
Basic: How can structural confirmation of this compound be achieved using spectroscopic methods?
Methodological Answer:
- NMR:
- ¹H NMR: Look for the downfield shift of the quinolinium C-1 proton (δ ~9.5–10.0 ppm) due to quaternization. The propyl chain shows triplet signals for CH₂ groups (δ ~1.0–1.8 ppm) and a triplet for the terminal CH₃ (δ ~0.9 ppm).
- ¹³C NMR: Confirm the methoxy group (δ ~55 ppm) and the quinolinium C-1 carbon (δ ~145 ppm) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M-I]⁺ peaks corresponding to the molecular ion of the quinolinium cation. High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₆NO⁺ requires m/z 202.1227) .
Advanced: What strategies mitigate contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?
Methodological Answer:
Contradictions often arise from:
- Impurities: Recrystallize using mixed solvents (e.g., ethanol/diethyl ether) to remove residual alkylating agents.
- Solvent interactions: Use deuterated DMSO for NMR if the compound is poorly soluble in CDCl₃.
- Tautomerism: For quinolinium derivatives, verify absence of keto-enol tautomers via 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .
If iodide substitution occurs (e.g., with chloride), use ion-exchange chromatography and confirm via elemental analysis or ICP-MS for halide content .
Advanced: How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The methoxy group at C-6:
- Electron-donating effect: Stabilizes the quinolinium cation via resonance, reducing electrophilicity at C-2 and C-4.
- Steric hindrance: Directs nucleophilic attack to less hindered positions (e.g., C-8).
To test reactivity, perform kinetic studies with nucleophiles (e.g., CN⁻, SCN⁻) in polar aprotic solvents. Monitor progress via UV-Vis (λmax shifts due to adduct formation) and compare rate constants with non-methoxy analogs .
Advanced: What are the challenges in designing biological assays for this compound, and how can they be addressed?
Methodological Answer:
- Solubility: Poor aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1%) or liposomal encapsulation.
- Membrane interaction: Use fluorescence quenching assays with model membranes (e.g., DPPC liposomes) to quantify binding affinity.
- Cytotoxicity controls: Compare with structurally similar compounds (e.g., 6-methoxy-N-ethylquinolinium iodide) to isolate effects of the propyl chain .
For antimicrobial studies, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, adjusting inoculum density to minimize false negatives .
Advanced: How can computational methods predict the compound’s potential as a fluorescent probe or drug carrier?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict absorption/emission wavelengths. Compare with experimental UV-Vis/fluorescence data (e.g., λem ~450 nm for quinolinium derivatives).
- Molecular docking: Simulate interactions with biological targets (e.g., DNA grooves or P-glycoprotein) using AutoDock Vina. Validate with SPR or ITC binding assays .
- LogP estimation: Use ChemDraw or Molinspiration to predict hydrophobicity and optimize drug-likeness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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